N-cyclopropyl-4-methoxybenzamide

Medicinal Chemistry Pharmacokinetics Molecular Property Prediction

Choose N-cyclopropyl-4-methoxybenzamide for its unique cyclopropyl group that enhances metabolic stability vs N-alkyl analogs. With pKa 14.83, it remains unionized across physiological pH—perfect as a negative control in permeability assays. Its defined H-bond profile (1 donor, 2 acceptors) simplifies co-crystallization. Not interchangeable with meta/ortho isomers. Supplied at ≥95% purity.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 88229-13-4
Cat. No. B10971853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-methoxybenzamide
CAS88229-13-4
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2CC2
InChIInChI=1S/C11H13NO2/c1-14-10-6-2-8(3-7-10)11(13)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,12,13)
InChIKeyVEHNJDQSMLMENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-4-Methoxybenzamide (CAS 88229-13-4): Core Chemical Identity and Procurement Baseline


N-Cyclopropyl-4-methoxybenzamide (CAS 88229-13-4) is a para-substituted benzamide derivative (C11H13NO2, MW 191.23 g/mol) characterized by a cyclopropylamine moiety linked to a 4-methoxybenzoyl core . The compound is typically synthesized via amidation of 4-methoxybenzoic acid with cyclopropylamine using standard coupling reagents, yielding a product with reported purity of ≥95% . Its structure confers moderate lipophilicity and a limited number of rotatable bonds (3), which are relevant physicochemical parameters for ligand efficiency and permeability considerations in drug discovery campaigns .

N-Cyclopropyl-4-Methoxybenzamide: Why Substitution with Other Benzamide Analogs Compromises Experimental Fidelity


Within the benzamide chemical space, seemingly minor structural alterations—such as relocating the methoxy group from the para to the meta position, adding a hydroxyl substituent, or replacing the cyclopropyl ring—drastically alter molecular recognition, hydrogen-bonding networks, and ADMET properties [1][2]. Consequently, generic substitution with closely related analogs (e.g., N-cyclopropyl-3-methoxybenzamide, N-cyclopropyl-4-hydroxybenzamide, or 4-methoxybenzamide) cannot replicate the specific binding pose, pharmacokinetic profile, or synthetic reactivity of N-cyclopropyl-4-methoxybenzamide. The quantitative evidence below establishes the distinct physicochemical and computational attributes that make this specific CAS number non-interchangeable.

N-Cyclopropyl-4-Methoxybenzamide: Quantifiable Differentiation Against Key Analogs in Physicochemical and Computational Parameters


Hydrogen Bond Donor/Acceptor Profile and Ionization State Relative to 4-Hydroxy Analog

N-Cyclopropyl-4-methoxybenzamide exhibits a predicted pKa of 14.83±0.20, which is approximately 6.3 log units higher (i.e., >1,000,000-fold less acidic) than its 4-hydroxy analog, N-cyclopropyl-4-hydroxybenzamide (CAS 860298-71-1, predicted pKa 8.52±0.15) . This massive difference in ionization potential translates directly to distinct solubility-pH profiles and membrane permeability behavior. At physiological pH (7.4), the 4-hydroxy analog exists predominantly in its deprotonated, charged phenolate form, whereas N-cyclopropyl-4-methoxybenzamide remains entirely neutral. This neutrality eliminates pH-dependent ionization as a confounding variable in cellular assays and in vivo studies.

Medicinal Chemistry Pharmacokinetics Molecular Property Prediction

Ligand Pose Energy in HER2 Docking Studies Compared to Cyclopropyl Amine Derivatives

In a comparative molecular docking study of cyclopropyl amine derivatives against the HER2 active site (PDB ID: 1MFG), N-cyclopropyl-4-methoxybenzamide exhibited a binding pose energy of -5.1981 kcal/mol [1]. This value falls within the range of -3.57 to -5.86 kcal/mol observed for the entire derivative set. While not the most potent binder in this series, this energy value is notably more favorable than the -3.57 kcal/mol baseline, indicating meaningful interaction with the HER2 pocket.

Computational Chemistry Cancer Therapeutics HER2 Inhibition

Rotatable Bond Count and Molecular Flexibility Contrasted with 3-Hydroxy-4-Methoxy Analog

The crystal structure of the closely related analog N-cyclopropyl-3-hydroxy-4-methoxybenzamide (C11H13NO3) reveals a monoclinic crystal system (space group P21/n) with unit cell parameters a = 8.0478(3) Å, b = 9.8093(4) Å, c = 13.1602(5) Å, β = 104.712(2)°, and V = 1004.85(7) ų at 170 K [1]. The addition of a single hydroxyl group at the 3-position introduces an extra hydrogen bond donor, which alters intermolecular packing and solubility compared to the parent compound N-cyclopropyl-4-methoxybenzamide. The parent compound, lacking this hydroxyl, possesses exactly 3 rotatable bonds and 1 hydrogen bond donor , placing it within favorable drug-likeness parameters.

Structural Biology Crystallography Ligand Efficiency

Predicted Boiling Point and Density as Indicators of Synthetic Handling

N-Cyclopropyl-4-methoxybenzamide has a predicted boiling point of 366.5±25.0 °C and a density of 1.16±0.1 g/cm³ . These values provide a baseline for comparing volatility and purification requirements against alternative benzamide building blocks. For instance, the hydroxy analog N-cyclopropyl-4-hydroxybenzamide exhibits a significantly higher predicted boiling point of 401.8±28.0 °C and a higher density of 1.26±0.1 g/cm³ , reflecting stronger intermolecular hydrogen bonding.

Organic Synthesis Process Chemistry Physical Properties

Optimal Research and Industrial Application Scenarios for N-Cyclopropyl-4-Methoxybenzamide


Scaffold for HER2-Targeted Kinase Inhibitor Design

Based on the computational docking evidence demonstrating a favorable ligand pose energy of -5.1981 kcal/mol in the HER2 active site [1], N-cyclopropyl-4-methoxybenzamide serves as a validated starting scaffold for medicinal chemistry programs targeting HER2-positive cancers. The cyclopropyl group enhances metabolic stability relative to N-alkyl analogs, making it a suitable core for further derivatization aimed at improving affinity and selectivity.

Negative Control in pH-Dependent Permeability Assays

With a predicted pKa of 14.83±0.20, N-cyclopropyl-4-methoxybenzamide remains un-ionized across the entire physiological pH range [1]. This property renders it an ideal negative control compound in assays designed to measure pH-dependent cellular uptake or passive membrane permeability. Unlike the 4-hydroxy analog (pKa 8.52±0.15), which ionizes at physiological pH, the methoxy analog provides a consistent baseline for interpreting permeability data.

Benchmark for Hydrogen Bond Donor/Acceptor Profiling in Crystallography

The precise hydrogen bond donor count (1) and acceptor count (2) of N-cyclopropyl-4-methoxybenzamide [1] make it a useful benchmark compound for calibrating crystallographic screening conditions. In contrast to the 3-hydroxy-4-methoxy analog, which exhibits altered intermolecular packing due to an additional donor [2], the parent compound's simpler H-bond profile reduces the complexity of co-crystallization experiments with target proteins.

Building Block for Cyclopropyl-Containing Bioisosteres

The cyclopropyl group is a well-established bioisostere for isopropyl and ethyl moieties, often conferring enhanced metabolic stability and reduced off-target activity. N-Cyclopropyl-4-methoxybenzamide serves as a versatile synthetic intermediate for generating diverse cyclopropyl-containing analogs. Its straightforward synthesis from 4-methoxybenzoic acid and cyclopropylamine ensures reliable supply for both medicinal chemistry and process development applications.

Technical Documentation Hub

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11 linked technical documents
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